molecular formula C14H10F2N2O4 B2904171 2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 325977-15-9

2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2904171
CAS No.: 325977-15-9
M. Wt: 308.241
InChI Key: CUQISMQKVBGWQW-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C14H10F2N2O4 and its molecular weight is 308.241. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Studies on Mild Steel: Research has demonstrated the efficacy of N-Phenyl-benzamide derivatives, with variations in nitro (NO2) and methoxy (OCH3) substituents, as corrosion inhibitors for mild steel in acidic conditions. These compounds, including variations like N-(4-nitrophenyl) benzamide, have shown significant inhibition efficiencies, influenced by the presence of methoxy and nitro groups, suggesting potential applications of related compounds in corrosion protection (Mishra et al., 2018).

Photoluminescence and Dyes

  • Photoluminescence Properties of π-Extended Fluorene Derivatives: Functional π-extended fluorene derivatives, incorporating methoxy and nitro groups, have been synthesized and exhibit significant photoluminescence properties. These compounds demonstrate potential as fluorescent dyes, showing high fluorescence quantum yields and solvatochromic behavior, indicating possible applications in materials science and sensor technology (Kotaka et al., 2010).

Antiplatelet Agents

  • Antiplatelet Aggregation Activities: A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides have been synthesized and evaluated for their in vitro antiplatelet aggregation activities. These compounds, characterized by variations in the methoxy and nitro substituents, displayed significant activities, suggesting the therapeutic potential of structurally related compounds in developing safer and more effective antiplatelet agents (Liu et al., 2019).

Molecular Structural Analysis and Antioxidant Activity

  • Structural and Antioxidant Analysis: The structural characterization of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, alongside theoretical and experimental analysis, has provided insights into its molecular geometry and potential antioxidant properties. Such studies highlight the importance of detailed molecular analysis in uncovering the functional applications of benzamide derivatives (Demir et al., 2015).

Synthesis of Difluorinated Compounds

  • Synthesis of Difluorinated Benzamides: Research on the rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers has opened new avenues for the synthesis of elaborate difluorinated compounds. This method demonstrates broad substrate compatibility and high regioselectivity, underscoring the potential of similar synthetic approaches in accessing fluorinated molecules for pharmaceutical and agrochemical applications (Cui et al., 2023).

Properties

IUPAC Name

2,6-difluoro-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c1-22-12-7-8(18(20)21)5-6-11(12)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQISMQKVBGWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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